(S)-Darifenacin Nitrile

Overview

Description

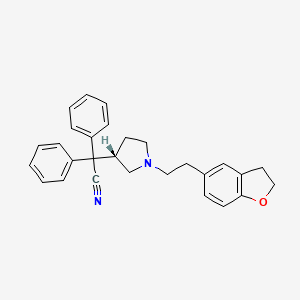

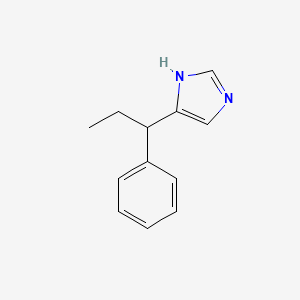

(S)-Darifenacin Nitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound is a derivative of Darifenacin, which is used as a medication to treat overactive bladder by reducing muscle spasms of the bladder. The nitrile group in this compound plays a crucial role in its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Darifenacin Nitrile can be synthesized through various methods, including:

Nucleophilic Substitution: This involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) to form the nitrile compound.

Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield nitriles.

Industrial Production Methods: On an industrial scale, the production of nitriles often involves ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This method is efficient and environmentally friendly as it does not generate stoichiometric amounts of salts .

Chemical Reactions Analysis

Types of Reactions: (S)-Darifenacin Nitrile undergoes several types of chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Addition Reactions: Nitriles can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Addition Reactions: Grignard reagents (RMgX) in anhydrous ether followed by hydrolysis.

Major Products Formed:

Hydrolysis: Carboxylic acids or amides.

Reduction: Primary amines.

Addition Reactions: Ketones.

Scientific Research Applications

(S)-Darifenacin Nitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (S)-Darifenacin Nitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Benzonitrile: A simple aromatic nitrile used in organic synthesis.

Acetonitrile: A common solvent in organic chemistry.

Propionitrile: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness of (S)-Darifenacin Nitrile: this compound is unique due to its specific therapeutic application in treating overactive bladder, which is not a common feature of other nitrile compounds. Its structure allows it to interact with muscarinic receptors, providing a targeted therapeutic effect .

Properties

Molecular Formula |

C28H28N2O |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |

InChI |

InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/t26-/m1/s1 |

InChI Key |

RISTUVDQGDQPPP-AREMUKBSSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |

Canonical SMILES |

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8323831.png)

![6-[2-(2-Methyl-imidazole-1-yl)-ethoxy]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B8323845.png)

![5-(Chloromethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8323848.png)

![2-{[2-(3,5-Difluorophenyl)-2-oxoethyl]thio}-2-methylpropanoic acid](/img/structure/B8323858.png)

![7-Bromo-4-methyl-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8323875.png)